{1-[N-(2,6-Dichlorobenzoyl)glycyl]pyrrolidin-2-yl}boronic acid
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Overview
Description
(1-(2-(2,6-Dichlorobenzamido)acetyl)pyrrolidin-2-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of a boronic acid group attached to a pyrrolidine ring, which is further substituted with a 2,6-dichlorobenzamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-(2,6-Dichlorobenzamido)acetyl)pyrrolidin-2-yl)boronic acid typically involves multi-step organic reactions One common synthetic route starts with the preparation of the 2,6-dichlorobenzamido intermediate, which is then coupled with a pyrrolidine derivativeThe reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and moisture-sensitive reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(1-(2-(2,6-Dichlorobenzamido)acetyl)pyrrolidin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The dichlorobenzamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include boronic esters, alcohols, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1-(2-(2,6-Dichlorobenzamido)acetyl)pyrrolidin-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-(2-(2,6-Dichlorobenzamido)acetyl)pyrrolidin-2-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction is often facilitated by the formation of a tetrahedral boronate complex, which mimics the transition state of enzyme-catalyzed reactions .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar applications but lacks the additional functional groups present in (1-(2-(2,6-Dichlorobenzamido)acetyl)pyrrolidin-2-yl)boronic acid.
2,6-Dichlorobenzamide: Shares the dichlorobenzamido group but lacks the boronic acid and pyrrolidine components.
Pyrrolidine-2-boronic acid: Contains the pyrrolidine and boronic acid groups but lacks the dichlorobenzamido substitution.
Uniqueness
The uniqueness of (1-(2-(2,6-Dichlorobenzamido)acetyl)pyrrolidin-2-yl)boronic acid lies in its combination of functional groups, which imparts distinct reactivity and potential for diverse applications. The presence of the dichlorobenzamido group enhances its binding affinity and specificity towards certain biological targets, making it a valuable compound in medicinal chemistry and drug discovery .
Properties
CAS No. |
915283-69-1 |
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Molecular Formula |
C13H15BCl2N2O4 |
Molecular Weight |
345.0 g/mol |
IUPAC Name |
[1-[2-[(2,6-dichlorobenzoyl)amino]acetyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C13H15BCl2N2O4/c15-8-3-1-4-9(16)12(8)13(20)17-7-11(19)18-6-2-5-10(18)14(21)22/h1,3-4,10,21-22H,2,5-7H2,(H,17,20) |
InChI Key |
YFJWJINWDUEJAY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CCCN1C(=O)CNC(=O)C2=C(C=CC=C2Cl)Cl)(O)O |
Origin of Product |
United States |
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